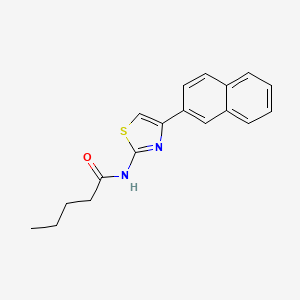
4-Ethyl 1-methyl piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 1-methyl piperidine-1,4-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two ester groups at the 1 and 4 positions of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl piperidine-1,4-dicarboxylate typically involves the esterification of piperidine derivatives. One common method is the reaction of 4-ethyl piperidine-1,4-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 1-methyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Ethyl piperidine-1,4-dicarboxylic acid.
Reduction: 4-Ethyl 1-methyl piperidine-1,4-diol.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl 1-methyl piperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl 1-methyl piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The piperidine ring can also participate in binding interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl 1-methyl piperidine-1,4-dicarboxylate: Similar in structure but with different substituents.
1-tert-Butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate: Contains a tert-butyl group and a hydroxymethyl group.
Uniqueness
This compound is unique due to its specific ester groups and the ethyl substituent at the 4-position. These structural features confer distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
4-O-ethyl 1-O-methyl piperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(12)8-4-6-11(7-5-8)10(13)14-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWULIESUCDGNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)
![1-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(pentan-3-yl)urea](/img/structure/B2962492.png)
![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2962496.png)




![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2962506.png)

![2-(thiophen-2-yl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2962508.png)

![4-cyano-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2962512.png)

